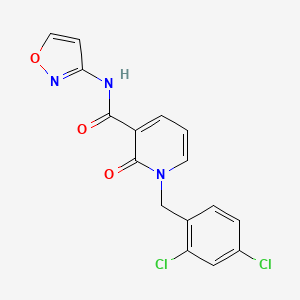

1-(2,4-dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O3/c17-11-4-3-10(13(18)8-11)9-21-6-1-2-12(16(21)23)15(22)19-14-5-7-24-20-14/h1-8H,9H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPPYVWWICYKDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=NOC=C2)CC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,4-Dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Dihydropyridine core : A bicyclic structure known for various pharmacological activities.

- Isoxazole moiety : Contributes to the biological activity through its electron-withdrawing properties.

- Dichlorobenzyl group : Enhances lipophilicity and potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of 2-(1H-indol-3-yl)-2-oxo-acetic acid have shown efficacy against solid tumors such as colon and lung cancers . The mechanism often involves the inhibition of key signaling pathways involved in tumor growth and survival.

Table 1: Antitumor Efficacy of Related Compounds

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. For example, amylmetacresol/2,4-dichlorobenzyl alcohol lozenges have shown bactericidal effects against various pathogens implicated in respiratory infections. The bactericidal activity was recorded within minutes of exposure, indicating rapid action against organisms like Streptococcus pyogenes and Haemophilus influenzae .

Table 2: Bactericidal Activity of Amylmetacresol/2,4-Dichlorobenzyl Alcohol

| Organism | Log Reduction (CFU/mL) at 1 min | Log Reduction (CFU/mL) at 5 min |

|---|---|---|

| S. pyogenes | 5.7±0.1 | - |

| H. influenzae | 6.1±0.1 | - |

| S. aureus | 3.5±0.1 | - |

Virucidal Activity

The compound's structural analogs have also been evaluated for virucidal activity against respiratory viruses. In vitro studies showed significant reductions in viral titers within short exposure times, suggesting potential applications in antiviral therapies .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The dihydropyridine core can inhibit enzymes involved in cancer cell metabolism.

- Disruption of Cellular Signaling : The isoxazole moiety may interfere with signaling pathways critical for cell survival and proliferation.

- Membrane Disruption : The lipophilic nature of the dichlorobenzyl group may allow it to integrate into microbial membranes, leading to cell lysis.

Case Study 1: Antitumor Efficacy

A study examining the effects of structurally related compounds on colon cancer cells revealed that these compounds induced apoptosis through caspase activation and mitochondrial dysfunction. The findings suggest that modifications to the isoxazole and benzyl groups could enhance potency against specific cancer types .

Case Study 2: Antimicrobial Properties

In a clinical trial involving throat lozenges containing amylmetacresol/2,4-dichlorobenzyl alcohol, patients reported significant relief from symptoms associated with bacterial infections after just one minute of use. This rapid action underscores the potential for similar compounds to be developed for acute infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound DM-11: 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide

- Structural Differences :

- Replaces the isoxazol-3-yl group with a 4,6-dimethyl-2-oxodihydropyridine-methyl substituent.

- Contains a pyrrole-3-carboxamide core instead of a pyridine-3-carboxamide.

- Additional methyl groups at the 2- and 4-positions of the pyrrole ring.

- Impact on Properties: Increased steric bulk due to methyl groups may reduce solubility but improve metabolic stability. The dihydropyridine substituent could enhance π-π stacking interactions compared to the isoxazole group. No direct biological data are available for comparison .

Compound 2d: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

- Structural Differences: Features a fused imidazo[1,2-a]pyridine core instead of a simple dihydropyridine. Includes a 4-nitrophenyl group and cyano substituent, absent in the target compound. Ethyl ester groups at the 5- and 6-positions.

- The fused imidazo-pyridine system introduces rigidity, which might limit conformational flexibility during binding. Melting point: 215–217°C; solubility likely reduced due to the nitro and cyano groups .

Compound 338782-87-9: 1-(3,4-Dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide

- Structural Differences :

- Substitutes the 2,4-dichlorobenzyl group with a 3,4-dichlorobenzyl group.

- Replaces the isoxazol-3-yl group with a thiazol-2-yl ring.

- Thiazole’s sulfur atom may engage in different non-covalent interactions (e.g., van der Waals) compared to isoxazole’s oxygen.

Comparative Data Table

Key Research Findings and Implications

- Heterocyclic Substituents : Isoxazole (target) vs. thiazole (Compound 338782-87-9) alters hydrogen-bonding profiles; isoxazole’s oxygen may engage in stronger dipole interactions than thiazole’s sulfur .

- Synthetic Complexity : Compound 2d’s fused imidazo-pyridine core requires multi-step synthesis, whereas the target compound’s simpler structure may offer easier scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.